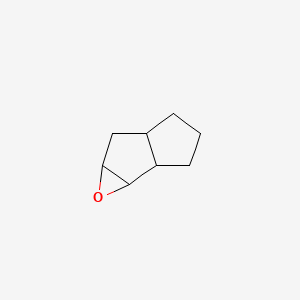

1,2-Epoxyoctahydropentalene

Description

Contextualization of Epoxide Chemistry within Fused Ring Systems

Epoxides, or oxiranes, are three-membered cyclic ethers that are well-known for their high reactivity, which stems from significant ring strain. This reactivity makes them valuable intermediates in organic synthesis, readily undergoing ring-opening reactions with a variety of nucleophiles. When an epoxide is incorporated into a fused ring system, such as in 1,2-Epoxyoctahydropentalene (B13763124) (also known as 1,2-epoxybicyclo[3.3.0]octane), the stereochemistry and conformational rigidity of the polycyclic framework impose additional layers of complexity and control over its chemical behavior.

The fusion of the epoxide to the bicyclo[3.3.0]octane skeleton, which consists of two fused cyclopentane (B165970) rings, dictates the accessibility of the epoxide ring to incoming reagents. The stereochemistry of the ring fusion (cis or trans) and the facial orientation of the epoxide (exo or endo) are critical in determining the regioselectivity and stereoselectivity of its reactions. For instance, the epoxidation of the parent olefin, bicyclo[3.3.0]octene, can theoretically lead to different stereoisomers of the epoxide, with the stereochemical outcome often being influenced by the directing effects of existing substituents on the bicyclic frame. nih.govnih.gov

The reactivity of the epoxide ring in this compound is characterized by its susceptibility to nucleophilic attack, leading to the formation of functionalized bicyclo[3.3.0]octane derivatives. The inherent strain of the epoxide ring is a primary driver for these transformations. vulcanchem.com

Significance of Bridged Polycyclic Scaffolds in Modern Organic Synthesis

Bridged polycyclic scaffolds, such as the bicyclo[3.3.0]octane core of this compound, are of paramount importance in contemporary organic synthesis. These rigid frameworks are prevalent in a wide array of natural products and have been utilized as key structural motifs in the design of pharmaceutically active compounds. The defined three-dimensional architecture of these scaffolds allows for precise spatial orientation of functional groups, which is crucial for molecular recognition and biological activity.

The bicyclo[3.3.0]octane ring system, in particular, has served as a foundational template for the synthesis of complex molecules, including isoprostanes. nih.govfigshare.com The stereocontrolled functionalization of this scaffold, often proceeding through epoxide intermediates, enables access to a diverse range of molecular architectures that would be challenging to construct using simpler, more flexible frameworks. figshare.com Furthermore, derivatives of bicyclo[3.3.0]octane have been investigated as inhibitors of enzymes like dipeptidyl peptidase 4 (DPP-4), highlighting their potential in the development of treatments for type 2 diabetes. nih.gov The synthesis of natural products containing the highly strained trans-fused bicyclo[3.3.0]octane system presents a significant synthetic challenge and an area of active research. rsc.org

Academic Research Aims and Scope for this compound Investigations

Academic investigations into this compound and related bicyclic epoxides are typically driven by several key objectives. A primary aim is the development of stereoselective synthetic routes to the epoxide itself. This often involves the epoxidation of the corresponding bicyclo[3.3.0]octene, with studies focusing on the influence of various oxidizing agents and reaction conditions on the stereochemical outcome. For example, the use of reagents like meta-chloroperoxybenzoic acid (m-CPBA) has been documented for the epoxidation of substituted bicyclo[3.3.0]octene systems. arkat-usa.org

A second major area of research focuses on elucidating the reactivity of the epoxide. This includes studying the regioselectivity and stereoselectivity of ring-opening reactions with a diverse range of nucleophiles. Understanding these reaction pathways is crucial for harnessing the synthetic potential of this compound as an intermediate for the construction of more complex, functionalized bicyclic molecules. figshare.com

Furthermore, computational studies are often employed to rationalize the observed stereoselectivities in both the formation and reactions of these epoxides. nih.gov Theoretical calculations can provide insights into the transition state geometries and energy barriers associated with different reaction pathways, thereby guiding experimental design. nih.gov The overarching goal of such research is to expand the synthetic toolbox available to organic chemists for the construction of intricate molecular architectures based on the bicyclo[3.3.0]octane framework.

Research Findings and Data

Detailed experimental data on the synthesis and reactivity of the parent this compound is not extensively documented in readily available literature. However, studies on substituted analogs provide valuable insights.

Structure

2D Structure

3D Structure

Properties

CAS No. |

55449-70-2 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

3-oxatricyclo[4.3.0.02,4]nonane |

InChI |

InChI=1S/C8H12O/c1-2-5-4-7-8(9-7)6(5)3-1/h5-8H,1-4H2 |

InChI Key |

WMSIDAPKDOLAKY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CC3C(C2C1)O3 |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Epoxyoctahydropentalene

Retrosynthetic Analysis of the 1,2-Epoxyoctahydropentalene (B13763124) Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. nih.govthieme-connect.com This process helps in identifying potential synthetic pathways. For this compound, the primary disconnection involves the epoxide ring, leading back to the corresponding alkene, octahydropentalene (also known as bicyclo[3.3.0]octene).

A key retrosynthetic disconnection is the C-O bond of the epoxide, which points to an alkene precursor, octahydropentalene. The synthesis of this bicyclic alkene is, therefore, a crucial step. Further deconstruction of the octahydropentalene skeleton can be envisioned through various ring-forming strategies, often starting from more readily available five-membered ring precursors.

Precursor Synthesis Strategies for Octahydropentalene Moieties

The synthesis of the octahydropentalene core is a critical precursor step. A common and effective strategy involves the use of cis-bicyclo[3.3.0]octane-3,7-dione as a starting material. chemicalbook.comresearchgate.net This diketone can be subjected to a series of reduction and functional group manipulations to generate the desired octahydropentalene framework.

One reported method involves the reduction of the diketone to the corresponding diol, followed by further transformations. thieme-connect.comthieme-connect.com For instance, the reduction of cis-bicyclo[3.3.0]octane-3,7-dione with a reducing agent like sodium borohydride (B1222165) yields the corresponding diol. thieme-connect.comthieme-connect.com This diol can then be further functionalized. While the direct dehydration of this diol to form the alkene is a possibility, other methods involving the conversion of the hydroxyl groups into good leaving groups followed by elimination are also viable.

Another approach to the bicyclo[3.3.0]octane skeleton involves the Pauson-Khand reaction, which is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, providing a convergent route to functionalized cyclopentenones that can be further elaborated into the desired bicyclic system. psu.edu

Stereoselective Epoxidation Reactions for this compound Formation

The final and key step in the synthesis of this compound is the epoxidation of the octahydropentalene alkene. The stereochemical outcome of this reaction is of paramount importance, and various methods have been developed to control the facial selectivity of the epoxidation.

Catalytic Epoxidation Approaches (e.g., transition metal catalysis, organocatalysis)

Catalytic methods for epoxidation are highly sought after due to their efficiency and potential for stereocontrol.

Transition Metal Catalysis: A variety of transition metals, including manganese, iron, and rhenium, have been shown to catalyze the epoxidation of alkenes. princeton.eduunina.itorientjchem.orgsci-hub.st For instance, manganese-based catalysts, often used in conjunction with an oxidant like hydrogen peroxide, have demonstrated effectiveness in the epoxidation of cyclic alkenes. osti.gov Iron complexes are also attractive due to the low cost and environmental friendliness of iron. princeton.eduunina.it The choice of ligand coordinated to the metal center can significantly influence the stereoselectivity of the epoxidation.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis. numberanalytics.com Chiral organocatalysts, such as those derived from ketones or amines, can facilitate the enantioselective epoxidation of alkenes. numberanalytics.com For example, chiral dioxiranes generated in situ from a ketone and an oxidant can transfer an oxygen atom to the alkene with high enantioselectivity.

| Catalyst Type | Example Catalyst System | Oxidant | Key Features |

| Transition Metal | Manganese Salen Complexes | H₂O₂ | High efficiency for cyclic alkenes. osti.gov |

| Transition Metal | Iron-tetradentate ligand complexes | H₂O₂ | Utilizes an inexpensive and environmentally friendly metal. princeton.edu |

| Organocatalyst | Chiral Ketones (e.g., Shi catalyst) | Oxone | Enables enantioselective epoxidation. numberanalytics.com |

| Organocatalyst | Chiral Amine-based catalysts | Peracids | Offers an alternative to metal-based systems. numberanalytics.com |

Reagent-Controlled Diastereoselective and Enantioselective Epoxidation Techniques

In addition to catalytic methods, the choice of the epoxidizing reagent itself can control the stereochemical outcome of the reaction, particularly in substrate-controlled diastereoselective epoxidations.

Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are classic reagents for epoxidation. masterorganicchemistry.com In the case of bicyclic alkenes like octahydropentalene, the peroxyacid will typically attack the double bond from the less sterically hindered face, leading to a diastereoselective epoxidation. masterorganicchemistry.com The facial selectivity can often be predicted based on the steric environment around the alkene.

For enantioselective epoxidation, methods like the Sharpless-Katsuki epoxidation are highly effective for allylic alcohols. While octahydropentalene itself is not an allylic alcohol, this highlights the power of substrate-directing groups in achieving high levels of stereocontrol. In the absence of such directing groups, the inherent facial bias of the bicyclic system will be the primary determinant of stereoselectivity with standard reagents. Vanadium-catalyzed epoxidations of homoallylic alcohols have also shown excellent diastereoselectivity due to metal-mediated directing effects. nih.gov

Optimization of Reaction Parameters and Process Efficiency in this compound Synthesis

The efficiency of the synthesis of this compound can be significantly enhanced by optimizing various reaction parameters. For the epoxidation step, factors such as the choice of solvent, temperature, reaction time, and the nature of the catalyst and oxidant are crucial.

For instance, in manganese-catalyzed epoxidations, the use of a bicarbonate buffer and a suitable co-solvent like N,N-dimethylformamide (DMF) can improve both conversion and selectivity. osti.gov The concentration of the reagents can also play a critical role, with more dilute systems sometimes favoring higher selectivity towards the epoxide. osti.gov In catalytic systems, the catalyst loading is another parameter that can be optimized to balance reaction rate and cost-effectiveness.

Green Chemistry Principles Applied to the Synthesis of Epoxyoctahydropentalene

The principles of green chemistry aim to design chemical processes that are environmentally benign. numberanalytics.commdpi.com These principles can be applied to the synthesis of this compound, particularly in the epoxidation step.

A key aspect of green epoxidation is the use of environmentally friendly oxidants. Hydrogen peroxide (H₂O₂) is an attractive choice as its only byproduct is water. mdpi.com Catalytic systems that can effectively utilize H₂O₂ are therefore highly desirable. mdpi.comnih.gov

Another innovative approach is the use of electrochemical methods for epoxidation. acs.orgacs.org In this technique, an electric current is used to drive the reaction, often using water as the source of the oxygen atom. acs.orgacs.org This can eliminate the need for chemical oxidants and often proceeds under mild conditions of room temperature and pressure, generating hydrogen gas as a valuable byproduct. acs.orgacs.org

Furthermore, the use of solvent-free or aqueous reaction conditions, where possible, contributes to a greener synthetic route by reducing the use of volatile organic compounds. nih.gov

| Green Chemistry Principle | Application in Epoxidation | Benefit |

| Use of Safer Solvents and Auxiliaries | Performing reactions in water or solvent-free conditions. | Reduces volatile organic compound (VOC) emissions. nih.gov |

| Use of Renewable Feedstocks | Not directly applicable to this specific synthesis but a general goal. | Reduces reliance on fossil fuels. |

| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric ones. | Increases atom economy and reduces waste. numberanalytics.com |

| Designing for Energy Efficiency | Utilizing electrochemical methods that operate at room temperature and pressure. | Reduces energy consumption compared to high-temperature processes. acs.orgacs.org |

| Use of Safer Oxidants | Employing hydrogen peroxide as the oxidant. | The only byproduct is water, making it a clean oxidant. mdpi.com |

Chemical Reactivity and Transformation Pathways of 1,2 Epoxyoctahydropentalene

Nucleophilic Ring-Opening Reactions of the Epoxide Moiety

The high ring strain of approximately 13 kcal/mol renders the epoxide group in 1,2-Epoxyoctahydropentalene (B13763124) susceptible to ring-opening reactions with a wide range of nucleophiles. masterorganicchemistry.com This process can be catalyzed by acids or bases, with the reaction conditions significantly influencing the outcome.

The ring-opening of unsymmetrical epoxides like this compound is a regioselective process. libretexts.org The site of nucleophilic attack is dependent on the reaction conditions. Generally, under basic conditions, the nucleophile attacks the less sterically hindered carbon atom (β-attack). masterorganicchemistry.com In contrast, acidic conditions favor attack at the more substituted carbon atom (α-attack), which can better stabilize a partial positive charge. libretexts.org

The stereochemistry of the ring-opening is also well-defined. Both acid- and base-catalyzed reactions typically proceed via a backside attack, akin to an SN2 mechanism, resulting in an inversion of configuration at the carbon atom that is attacked. libretexts.orgchemistrysteps.com This leads to the formation of trans or anti products. libretexts.orgchemistrysteps.com

Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. libretexts.orgmasterorganicchemistry.com This is followed by the nucleophilic attack. The mechanism of acid-catalyzed ring-opening is complex and is considered to be a hybrid of SN1 and SN2 characteristics. libretexts.org

When both epoxide carbons are secondary, as in this compound, the attack predominantly occurs at the less substituted carbon, which is characteristic of an SN2-like pathway. libretexts.org However, the transition state possesses significant carbocationic character. libretexts.org This explains why, in some cases with unsymmetrical epoxides, attack at the more substituted carbon is favored, as it can better accommodate the developing positive charge. libretexts.orglibretexts.org The reaction results in a trans-diol when water acts as the nucleophile. libretexts.org

The general mechanism for acid-catalyzed hydrolysis is as follows:

Protonation of the epoxide oxygen. libretexts.org

Nucleophilic attack by water on one of the epoxide carbons. libretexts.org

Deprotonation to yield the diol product. libretexts.org

Table 1: Regioselectivity in Acid-Catalyzed Epoxide Ring-Opening

| Epoxide Structure | Attacking Nucleophile | Major Product |

|---|---|---|

| Primary/Secondary Carbon | Weak (e.g., H₂O, ROH) | Attack at the less substituted carbon (SN2-like) |

| Tertiary Carbon | Weak (e.g., H₂O, ROH) | Attack at the more substituted carbon (SN1-like) libretexts.org |

In the presence of a strong base, the nucleophile directly attacks one of the epoxide carbons in an SN2 reaction. libretexts.org The driving force for this reaction is the relief of ring strain. libretexts.org The alkoxide intermediate formed is then protonated by the solvent or in a subsequent workup step. masterorganicchemistry.com

The nucleophilic attack in base-catalyzed ring-opening of epoxides like this compound occurs at the less sterically hindered carbon atom. masterorganicchemistry.comlibretexts.org This is a classic SN2 pathway, where steric accessibility is the dominant factor. libretexts.org The reaction proceeds with inversion of stereochemistry at the site of attack. masterorganicchemistry.com A variety of strong nucleophiles can be employed, including hydroxide (B78521) ions, alkoxides, Grignard reagents, and organolithium compounds. masterorganicchemistry.com

The general mechanism for base-catalyzed hydrolysis is as follows:

Nucleophilic attack by the hydroxide ion on the less hindered carbon. libretexts.org

Formation of an alkoxide intermediate. libretexts.org

Protonation of the alkoxide by water to give the diol product. libretexts.org

Zirconocene-mediated reactions have been shown to facilitate the ring transformation of certain 2-vinylheterocycles, which can be conceptually related to the reactivity of epoxides. clockss.org These transformations can proceed through an intramolecular allylation of an allylic zirconocene (B1252598) species to the epoxide ring. clockss.org While specific studies on this compound were not found, the general principle involves the generation of a zirconocene equivalent that can induce ring-opening and subsequent bond formation. clockss.org This type of metal-catalyzed reaction can offer high stereoselectivity. clockss.org

While strong nucleophiles are typically required for base-catalyzed ring-opening, certain conditions can enable the use of poor nucleophiles. masterorganicchemistry.com For instance, reactions in the presence of lithium perchlorate (B79767) in diethyl ether have been shown to facilitate the regioselective ring-opening of epoxides with poor nucleophiles like indole (B1671886) and p-nitroaniline. organic-chemistry.org This method offers the advantage of proceeding under mild conditions and at ambient temperatures. organic-chemistry.org The use of Lewis acids can also activate the epoxide towards attack by weaker nucleophiles. masterorganicchemistry.com

Rearrangement Reactions of the this compound Skeleton

Beyond ring-opening, the this compound skeleton can undergo rearrangement reactions, which involve the modification of the carbon framework. mvpsvktcollege.ac.insmolecule.com These rearrangements are often catalyzed by acids or bases and can lead to the formation of structurally diverse products. mvpsvktcollege.ac.in

A common type of rearrangement is the 1,2-shift, where a substituent migrates to an adjacent atom. byjus.comwikipedia.org In the context of epoxides, this can be initiated by the formation of an electron-deficient center upon protonation of the epoxide oxygen under acidic conditions. mvpsvktcollege.ac.in The driving force for the rearrangement is typically the formation of a more stable carbocation intermediate. wikipedia.org

Base-catalyzed rearrangements can also occur, often driven by the formation of a more stable anionic species. msu.edu For example, the Payne rearrangement involves the reversible intramolecular opening and closing of an epoxy alcohol, usually favoring the more substituted epoxide. msu.edu While not directly a skeletal rearrangement of the pentalene (B1231599) core, it illustrates the dynamic nature of the epoxide ring within a molecule.

Specific rearrangement pathways for the this compound skeleton itself would depend on the specific reagents and conditions employed, potentially leading to ring contraction or expansion products.

Acid-Catalyzed Rearrangements

The epoxide ring in this compound is susceptible to acid-catalyzed cleavage, which can initiate a cascade of skeletal rearrangements. The course of these rearrangements is often influenced by the nature of the acid catalyst and the reaction conditions. Studies have demonstrated that both Brønsted and Lewis acids can promote these transformations, leading to a variety of rearranged products. rsc.org

For instance, treatment of related epoxy systems with protic acids can lead to the formation of diols via backside attack of a nucleophile or rearranged carbocationic intermediates. masterorganicchemistry.com Lewis acids, on the other hand, can coordinate to the epoxide oxygen, facilitating ring-opening and subsequent hydride or alkyl shifts to yield rearranged ketones or aldehydes. princeton.edu The regioselectivity of the initial epoxide opening is a critical factor in determining the final product distribution.

Table 1: Examples of Acid-Catalyzed Rearrangements in Related Epoxy Systems

| Catalyst Type | Substrate Type | Major Product(s) | Reference |

| Brønsted Acid (e.g., H2SO4) | Cyclic Epoxy Ketones | Lactones, Dicarboxylic Acids | nih.gov |

| Lewis Acid (e.g., Yb(OTf)3, AlCl3) | Allyl Vinyl Ethers | 1,2-Disubstituted Claisen Adducts | princeton.edu |

| Lewis Acid (e.g., BF3) | Ketones with H2O2 | Esters (Baeyer-Villiger) | nih.gov |

Thermal and Photochemical Rearrangement Pathways

Beyond acid catalysis, this compound and its derivatives can undergo rearrangements under thermal and photochemical conditions. These reactions often proceed through different mechanisms and can lead to unique product profiles.

Thermal Rearrangements: Heating of epoxides can lead to homolytic cleavage of a C-O bond, generating a diradical intermediate. This intermediate can then undergo further reactions, such as hydrogen abstraction or cyclization, to afford rearranged products. In some cases, concerted princeton.edusmolecule.com-shifts can also occur, leading to the formation of carbonyl compounds. The specific pathway taken depends on the substitution pattern and stereochemistry of the starting epoxide. unige.ch

Photochemical Rearrangements: Irradiation of epoxides with UV light can also induce C-O bond cleavage, forming a diradical intermediate. baranlab.org The fate of this photochemically generated diradical can differ from its thermally generated counterpart due to differences in energy and spin state. Photochemical rearrangements of epoxides have been shown to yield a variety of products, including unsaturated alcohols and ketones, often with high stereoselectivity. unige.chbaranlab.org These reactions can be influenced by the presence of photosensitizers, which can promote intersystem crossing to the triplet state. baranlab.org

Mechanistic Investigations of Intramolecular Rearrangements

The mechanisms of these intramolecular rearrangements are often complex and have been the subject of detailed investigations. Isotopic labeling studies, computational modeling, and trapping of intermediates have been employed to elucidate the operative pathways.

For acid-catalyzed rearrangements, the initial protonation or coordination of the Lewis acid to the epoxide oxygen is a key step. princeton.edunih.gov The subsequent ring-opening can proceed through a spectrum of mechanisms, from a purely SN2-like backside attack to the formation of a discrete carbocation intermediate. The stability of the potential carbocationic intermediates at different positions of the pentalene skeleton plays a crucial role in directing the rearrangement pathway.

In thermal and photochemical rearrangements, the nature of the diradical intermediates is of primary importance. unige.ch The regioselectivity of the initial C-O bond cleavage and the subsequent steps are governed by the relative stability of the resulting radical centers. For instance, cleavage of the C-O bond that leads to a more substituted or resonance-stabilized radical is often favored. The stereochemistry of the starting material can also have a profound impact on the outcome of the reaction, with some rearrangements proceeding with high stereospecificity.

Electrophilic Transformations of the Epoxyoctahydropentalene Structure

The epoxide ring of this compound is a key site for electrophilic attack. Besides protonation, other electrophiles can react with the epoxide, leading to ring-opened products. For example, reaction with halogens in the presence of a nucleophilic solvent can result in the formation of halohydrins. The regioselectivity of this addition is typically governed by the Markovnikov rule, with the nucleophile attacking the more substituted carbon atom.

The pentalene framework itself, if appropriately functionalized with electron-donating groups, could also potentially undergo electrophilic substitution reactions. However, the inherent reactivity of the epoxide ring often dominates, making selective functionalization of the carbocyclic core in the presence of the epoxide challenging.

Radical Reactions and Associated Pathways

The introduction of radical species can initiate a different set of transformations in this compound. Radical reactions often proceed via chain mechanisms involving initiation, propagation, and termination steps. lumenlearning.commsu.edu

A common method for generating radicals is through the use of radical initiators like AIBN (azobisisobutyronitrile) or benzoyl peroxide. uchicago.edu In the context of this compound, a radical could potentially abstract a hydrogen atom from the pentalene skeleton, generating a carbon-centered radical. This radical could then undergo further reactions, such as addition to a double bond or reaction with molecular oxygen. libretexts.org

The epoxide ring can also be opened by radical species. For example, a radical could add to the oxygen atom, leading to the cleavage of a C-O bond and the formation of an alkoxy radical. The fate of this radical would depend on the specific reaction conditions and the presence of other reactive species.

Derivatization and Functionalization Strategies for this compound

The ability to selectively modify this compound is crucial for its application in the synthesis of more complex molecules. nih.govpolyu.edu.hk Derivatization strategies can target either the epoxide ring or the pentalene framework.

Selective Modification of the Epoxide and Pentalene Framework

Epoxide Modification: The epoxide ring is the most reactive functional group in the molecule and is therefore the primary target for modification. Nucleophilic ring-opening reactions are a common strategy. A wide range of nucleophiles, including amines, thiols, and carbanions, can be used to open the epoxide, leading to the introduction of various functional groups. The regioselectivity of the ring-opening is an important consideration and can often be controlled by the choice of nucleophile and reaction conditions.

Pentalene Framework Modification: Selective modification of the pentalene framework in the presence of the epoxide is more challenging due to the high reactivity of the epoxide. However, under carefully controlled conditions, it may be possible to achieve selective functionalization. For example, if the pentalene skeleton contains unsaturation, reactions such as hydroboration-oxidation or dihydroxylation could potentially be employed to introduce hydroxyl groups. The steric hindrance imposed by the bicyclic system would likely play a significant role in the stereochemical outcome of such reactions. Another approach could involve the use of protecting groups to temporarily mask the reactivity of the epoxide while modifications are made to the carbocyclic core.

Table 2: Potential Functionalization Reactions

| Reaction Type | Reagent(s) | Target Site | Potential Product |

| Nucleophilic Ring Opening | R-NH2 | Epoxide | Amino alcohol |

| Nucleophilic Ring Opening | R-SH | Epoxide | Thio alcohol |

| Hydroboration-Oxidation | 1. BH3, 2. H2O2, NaOH | Alkene on Pentalene | Alcohol |

| Dihydroxylation | OsO4, NMO | Alkene on Pentalene | Diol |

Preparation of Polyhydroxylated and Other Oxygenated Derivatives

The strained three-membered ring of this compound makes it a versatile intermediate for the synthesis of various oxygenated derivatives. The high ring strain facilitates ring-opening reactions even with weak nucleophiles, a characteristic that distinguishes epoxides from other less strained cyclic ethers. libretexts.orglibretexts.org The preparation of polyhydroxylated and other oxygenated derivatives primarily involves the nucleophilic ring-opening of the epoxide.

The most direct route to a polyhydroxylated derivative is the hydrolysis of the epoxide to a vicinal diol. This transformation can be achieved under either acidic or basic conditions, yielding octahydropentalene-1,2-diol. libretexts.org

Acid-Catalyzed Hydrolysis : In the presence of an aqueous acid, the epoxide oxygen is first protonated, which enhances the electrophilicity of the ring carbons. transformationtutoring.com A water molecule then acts as a nucleophile, attacking one of the epoxide carbons. libretexts.org For a symmetrical epoxide like this compound, the attack can occur at either carbon. The mechanism proceeds with SN2-like characteristics, resulting in a backside attack that leads to the formation of a trans-1,2-diol. libretexts.orgtransformationtutoring.com

Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide ion, a potent nucleophile, directly attacks one of the epoxide carbons in a classic SN2 reaction. libretexts.org This attack forces the ring to open, forming an alkoxide intermediate which is subsequently protonated by water to give the final trans-1,2-diol product. libretexts.org The SN2 mechanism ensures the trans stereochemistry of the resulting diol. transformationtutoring.com

Beyond simple hydrolysis, the epoxide ring can be opened by other oxygen-containing nucleophiles, such as alcohols or carboxylates, to generate a wider array of oxygenated derivatives. Alcoholysis, the reaction with an alcohol, can also be catalyzed by either acid or base. libretexts.org In an acidic medium, the alcohol attacks the protonated epoxide, while in a basic medium, an alkoxide ion serves as the nucleophile. These reactions lead to the formation of 2-alkoxy-octahydropentalen-1-ols, which are valuable intermediates for further synthetic transformations.

The table below summarizes the key reactions for preparing oxygenated derivatives from this compound.

| Reaction Type | Reagent(s) | Conditions | Primary Product | Citation |

| Acid-Catalyzed Hydrolysis | H₂O, H₃O⁺ (cat.) | Aqueous Acid | trans-Octahydropentalene-1,2-diol | libretexts.org |

| Base-Catalyzed Hydrolysis | 1. OH⁻ 2. H₂O | Aqueous Base | trans-Octahydropentalene-1,2-diol | libretexts.org |

| Acid-Catalyzed Alcoholysis | ROH, H₃O⁺ (cat.) | Acidic | trans-2-Alkoxy-octahydropentalen-1-ol | libretexts.orglibretexts.org |

| Base-Catalyzed Alcoholysis | 1. RO⁻ 2. ROH | Basic | trans-2-Alkoxy-octahydropentalen-1-ol | libretexts.orglibretexts.org |

Synthesis of Complex Polycyclic Architectures via Epoxide Chemistry

The inherent reactivity of the epoxide functional group in this compound provides a powerful platform for the construction of more intricate and complex polycyclic systems. These transformations often rely on leveraging the epoxide as an electrophilic site in intramolecular cyclization reactions or as a trigger for reaction cascades. mit.edunih.gov Such strategies are prominent in the synthesis of natural products, where the rapid assembly of complex molecular frameworks is essential. mit.edunih.gov

Intramolecular Cyclization Reactions

A key strategy for building additional rings onto the octahydropentalene core is through intramolecular nucleophilic attack on the epoxide. This approach requires a precursor in which a nucleophile is tethered to the bicyclic framework. Upon activation, this nucleophile can attack one of the epoxide carbons, leading to the formation of a new fused or bridged ring system.

For instance, a derivative of octahydropentalene bearing a nucleophilic side chain (e.g., a hydroxyl or amino group) at a suitable position can undergo an intramolecular cyclization. Acidic or basic conditions can be used to promote this ring closure. The regioselectivity of the cyclization (i.e., which epoxide carbon is attacked) and the stereochemical outcome are governed by the length and conformational flexibility of the tethering chain, as well as the reaction conditions, following principles similar to Baldwin's rules for ring closure. Such intramolecular reactions are known to be efficient methods for constructing complex heterocyclic and carbocyclic structures. nih.govmdpi.commdpi.com

Epoxide-Opening Cascades

Inspired by the biosynthesis of marine polyether natural products, epoxide-opening cascades represent a highly efficient method for constructing complex polycyclic systems in a single, concerted process. mit.edunih.gov In a hypothetical application to this compound, the molecule could be elaborated into a polyepoxide precursor. The carefully orchestrated ring-opening of one epoxide could then trigger a cascade of subsequent intramolecular epoxide-opening reactions, rapidly assembling a complex, ladder-like polycyclic ether structure. nih.gov While this requires a specifically designed polyepoxide substrate derived from the initial octahydropentalene skeleton, it highlights the potential for the epoxide moiety to initiate complex, structure-building transformations. mit.edu

These synthetic pathways demonstrate the utility of this compound not just as a static molecule, but as a dynamic building block for advanced organic synthesis.

| Transformation Pathway | Key Features | Resulting Architecture | Citation |

| Intramolecular Nucleophilic Cyclization | A tethered nucleophile on the octahydropentalene frame attacks the epoxide ring. | Fused or bridged polycyclic systems (heterocyclic or carbocyclic). | nih.govmdpi.com |

| Biomimetic Epoxide-Opening Cascade | Sequential, domino-style ring-opening of a polyepoxide precursor. | Complex fused polycyclic ethers (ladder-like structures). | mit.edunih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization of 1,2 Epoxyoctahydropentalene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution NMR spectroscopy stands as the most powerful tool for the complete structural elucidation of 1,2-Epoxyoctahydropentalene (B13763124) in solution. ethernet.edu.et One-dimensional (¹H and ¹³C) and multi-dimensional (COSY, HSQC, HMBC) experiments collectively allow for the unequivocal assignment of all proton and carbon resonances, while dynamic NMR techniques provide insight into the molecule's conformational flexibility. copernicus.orgnih.gov

A comprehensive analysis of the ¹H and ¹³C NMR spectra provides the initial framework for the structural assignment. Due to the rigid and strained nature of the bicyclo[3.3.0]octane skeleton fused with an epoxide ring, the molecule exhibits a complex pattern of signals, with significant diastereotopicity observed for the methylene (B1212753) protons.

Table 1: Hypothetical ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| 1 | 62.5 | 3.15 | d | 4.2 |

| 2 | 60.8 | 3.08 | d | 4.2 |

| 3 | 34.2 | 1.85 / 1.60 | m | - |

| 3a | 45.1 | 2.45 | m | - |

| 4 | 28.9 | 1.70 / 1.50 | m | - |

| 5 | 26.5 | 1.65 / 1.45 | m | - |

| 6 | 32.7 | 1.80 / 1.55 | m | - |

| 6a | 48.3 | 2.55 | m | - |

Multi-dimensional NMR experiments are indispensable for assembling the molecular structure from the individual proton and carbon signals. sdsu.edugithub.io

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to establish proton-proton coupling networks, effectively tracing the connectivity of the carbon skeleton. sdsu.edu For this compound, key correlations would be observed between the epoxide proton at H-1 and the adjacent bridgehead proton H-6a, as well as with the methylene protons at C-3. These correlations help to build the spin systems within each five-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu The HSQC spectrum allows for the unambiguous assignment of the ¹³C signals based on the more readily interpretable ¹H spectrum. The distinct signals for the oxygenated carbons (C-1 and C-2) would appear at approximately 60-63 ppm, each correlating with their respective attached proton.

Table 2: Key Hypothetical HMBC Correlations for this compound

| Proton | Correlating Carbons (²JCH, ³JCH) | Structural Insight |

| H-1 (δ 3.15) | C-2, C-3, C-3a, C-6a | Confirms epoxide position and connectivity to both rings. |

| H-2 (δ 3.08) | C-1, C-3, C-3a | Confirms epoxide position and its fusion to the pentalene (B1231599) core. |

| H-3a (δ 2.45) | C-1, C-2, C-3, C-4, C-6a | Links the two five-membered rings and confirms the bridgehead position. |

| H-6a (δ 2.55) | C-1, C-3a, C-5, C-6 | Links the two five-membered rings and confirms the second bridgehead position. |

The octahydropentalene (bicyclo[3.3.0]octane) ring system is known to undergo conformational inversion. Dynamic NMR spectroscopy can be employed to study such exchange processes. inmr.netutoronto.ca By acquiring spectra at various temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the conformational exchange is slow on the NMR timescale, separate signals for the protons in each conformation may be observed. As the temperature is increased, these signals broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. The temperature at which the signals merge is known as the coalescence temperature (Tc), which can be used to calculate the activation energy (ΔG‡) for the ring-flipping process.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a vital technique for determining the molecular weight and formula of a compound and for gaining structural information through the analysis of its fragmentation patterns. nih.govencyclopedia.pub

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. nih.govresearchgate.net This technique can readily distinguish between compounds with the same nominal mass but different chemical formulas.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₂O |

| Calculated Exact Mass | 124.08882 |

| Observed [M+H]⁺ | 125.09663 |

Tandem mass spectrometry (MS/MS) is used to establish the structure of ions by inducing fragmentation and analyzing the resulting product ions. wikipedia.orgnationalmaglab.orgyoutube.com In an MS/MS experiment, the molecular ion of this compound ([M]⁺˙ at m/z 124) would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure.

A plausible fragmentation pathway would involve initial cleavage of the strained epoxide ring, followed by rearrangements and further fragmentation of the carbocyclic framework.

Table 4: Hypothetical Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z | Proposed Fragment | Plausible Origin |

| 124 | [C₈H₁₂O]⁺˙ | Molecular Ion |

| 109 | [C₇H₉O]⁺ | Loss of a methyl radical (•CH₃) |

| 96 | [C₇H₁₂]⁺˙ | Loss of carbon monoxide (CO) |

| 95 | [C₇H₁₁]⁺ | Loss of •CHO |

| 81 | [C₆H₉]⁺ | Retro-Diels-Alder type fragmentation of the ring system |

| 67 | [C₅H₇]⁺ | Further fragmentation of the cyclopentyl fragments |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Structural Insights

For this compound, the most characteristic vibrations are associated with the epoxide ring and the C-H bonds of the aliphatic pentalene skeleton.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to vibrations that induce a change in the dipole moment. mt.com The asymmetric C-O-C stretch of the epoxide ring is typically a strong and diagnostically useful band.

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. edinst.com It is often more sensitive to symmetric vibrations and non-polar bonds. The symmetric "breathing" mode of the epoxide ring often gives a strong signal in the Raman spectrum. researchgate.net

Table 5: Hypothetical Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

| ~2960-2850 | Strong | Strong | C-H stretching (aliphatic CH and CH₂) |

| ~1465-1445 | Medium | Medium | CH₂ scissoring |

| ~1250 | Strong | Medium | Asymmetric C-O-C stretching (epoxide) |

| ~950-810 | Medium-Strong | Weak | Epoxide ring breathing (asymmetric) |

| ~880 | Weak | Strong | Symmetric C-O-C stretching (epoxide) |

X-ray Crystallography for Precise Solid-State Structure Determination

For derivatives of the pentalene system, X-ray crystallography has been instrumental in confirming the cis-fusion of the two five-membered rings, a characteristic feature of the bicyclo[3.3.0]octane core. nih.gov The analysis confirms the spatial relationship between the epoxide ring and the bicyclic system, providing exact measurements of the dihedral angles and intramolecular distances.

While specific crystallographic data for the parent this compound is not broadly published, studies on related polycyclic structures, such as diastereomeric oxylipids from algae, have relied on single-crystal X-ray analysis to confirm their relative stereochemistry. mdpi.comencyclopedia.pub These studies are foundational for understanding how substituents and fused rings influence the core structure.

Table 1: Representative Crystallographic Data for a Fused Bicyclic System Derivative This table illustrates the type of data obtained from an X-ray crystallography experiment on a related bicyclic compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.12 Å, b = 8.45 Å, c = 15.67 Å |

| α = 90°, β = 98.5°, γ = 90° | |

| Volume (V) | 1324 ų |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.25 g/cm³ |

| Resolution | 1.50 Å |

Note: Data is representative and based on typical values for organic molecules of similar complexity.

Chiroptical Methods (e.g., Electronic Circular Dichroism (ECD)) for Absolute Stereochemical Assignment

While X-ray crystallography defines the relative arrangement of atoms, it often cannot determine the absolute configuration of a chiral molecule without special techniques (e.g., anomalous dispersion with a heavy atom). Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical method used to make this assignment. researchgate.netnih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, producing a unique spectrum of positive and negative bands (Cotton effects). rsc.org

The assignment of absolute configuration for a molecule like this compound is achieved by comparing the experimental ECD spectrum with theoretical spectra generated through quantum chemical calculations, often using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.com The process involves:

Calculating the theoretical ECD spectra for both possible enantiomers (e.g., (1R,2S,3aR,6aS)- and (1S,2R,3aS,6aR)-1,2-Epoxyoctahydropentalene).

Considering the contributions of all significantly populated conformers to the final, Boltzmann-averaged spectrum. rsc.orgmdpi.com

Matching the experimental spectrum to one of the calculated spectra. A good match in terms of the signs and relative intensities of the Cotton effects allows for the confident assignment of the absolute configuration. researchgate.net

This combined experimental and computational approach has become a reliable and widely used tool for the stereochemical elucidation of complex natural products and synthetic molecules, including those with bicyclo[3.3.0]octane cores. mdpi.comencyclopedia.pubresearchgate.net In cases where ECD analysis might be ambiguous, it can be complemented by other chiroptical techniques like Vibrational Circular Dichroism (VCD). researchgate.net

Table 2: Comparison of Experimental and Calculated ECD Data for a Chiral Bicyclic Epoxide This table illustrates how experimental data is compared with theoretical calculations for a specific enantiomer to assign absolute configuration.

| Data Source | Wavelength (λmax, nm) | Cotton Effect (Δε) |

| Experimental Measurement | 215 | +3.5 |

| 240 | -1.8 | |

| Calculated (e.g., (1R,2S)-isomer) | 214 | +4.1 |

| 242 | -2.0 | |

| Calculated (e.g., (1S,2R)-isomer) | 214 | -4.1 |

| 242 | +2.0 |

Note: Data is hypothetical, representing a typical correlation for assigning the (1R,2S) configuration based on the matching signs of the Cotton effects.

Computational and Theoretical Investigations of 1,2 Epoxyoctahydropentalene

Quantum Chemical Calculations for Electronic Structure and Bonding Properties

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule. aps.org For 1,2-Epoxyoctahydropentalene (B13763124), methods such as Hartree-Fock (HF), post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2), and coupled cluster (CC) theory would be employed to model its electronic structure and bonding. nih.govimist.ma These calculations, often using basis sets like 6-31G(d,p) or the correlation-consistent series (cc-pVTZ), provide insights into molecular orbital energies, electron distribution, and the nature of chemical bonds. researchgate.netnih.govplos.org

A key feature of this compound is the significant ring strain imparted by the three-membered epoxide ring fused to the five-membered pentalene (B1231599) skeleton. mdpi.com Quantum chemical calculations can quantify this strain energy. The bonding properties, including the lengths and strengths of the C-C and C-O bonds within the epoxide ring and the pentalene frame, can be precisely calculated and analyzed. rug.nl Furthermore, population analysis methods can determine the partial atomic charges, revealing the electrophilic and nucleophilic sites within the molecule, which is crucial for predicting its reactivity. chimicatechnoacta.ru

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a primary tool for studying reaction mechanisms due to its favorable balance of computational cost and accuracy. mpg.dearxiv.org For this compound, DFT calculations, using functionals like B3LYP, are essential for exploring its chemical reactions, particularly the characteristic ring-opening of the epoxide. imist.manih.govnih.gov

The ring-opening of epoxides can proceed through different mechanisms, typically categorized as SN1-like or SN2-like, depending on the reaction conditions (acidic or basic) and the substitution pattern of the epoxide. pressbooks.publibretexts.orglibretexts.org DFT calculations are used to map the potential energy surface for these reactions. researchgate.net This involves locating the structures of the transition states (TS) connecting the reactants to the products and calculating their energies.

The energy difference between the reactants and the transition state defines the activation energy barrier, which determines the reaction rate. For this compound, DFT could be used to model the attack of a nucleophile under both acidic and basic conditions. Under acidic conditions, protonation of the epoxide oxygen would precede nucleophilic attack, while under basic conditions, a strong nucleophile would attack the epoxide ring directly. libretexts.orglibretexts.org The calculated energy barriers would predict which pathway is more favorable.

Table 1: Hypothetical DFT-Calculated Energy Barriers for Ring-Opening of this compound

| Reaction Pathway | Nucleophile | Condition | Attacked Carbon | Activation Energy (kcal/mol) |

| Path A | H₂O | Acidic | More substituted | 15.5 |

| Path B | H₂O | Acidic | Less substituted | 21.0 |

| Path C | OH⁻ | Basic | More substituted | 25.0 |

| Path D | OH⁻ | Basic | Less substituted | 19.5 |

Note: Data are illustrative and based on typical values for substituted epoxides. Lower activation energy indicates a more favorable reaction pathway.

Regioselectivity refers to which carbon of the epoxide ring is attacked, while stereoselectivity describes the stereochemical outcome of the reaction. ucl.ac.ukyoutube.com Both are critical aspects of epoxide chemistry and can be effectively predicted using computational methods. pku.edu.cnelsevierpure.comrsc.org

Theoretical analysis using DFT can rationalize and predict the regioselectivity of ring-opening reactions. mdpi.com

Under acidic conditions , the transition state often has significant carbocation-like character. pressbooks.publibretexts.org The positive charge is better stabilized on the more substituted carbon atom. Consequently, nucleophilic attack is favored at the more substituted carbon. pressbooks.pub

Under basic conditions , the reaction is typically an SN2 process where steric hindrance is the dominant factor. libretexts.org The nucleophile attacks the less sterically hindered carbon atom.

Stereoselectivity is also addressed by these models. Epoxide ring-opening reactions generally proceed via a backside attack, leading to an inversion of stereochemistry at the site of attack, resulting in a trans relationship between the incoming nucleophile and the hydroxyl group. libretexts.orgchemistrysteps.com DFT calculations of the transition state geometries can confirm this stereochemical preference. elsevierpure.com

Table 2: Factors Influencing Selectivity in Epoxide Ring-Opening

| Factor | Acidic Conditions | Basic Conditions |

| Mechanism | SN1-like | SN2 |

| Driving Force | Electronic (Carbocation Stability) | Steric (Accessibility) |

| Regioselectivity | Attack at the more substituted carbon | Attack at the less substituted carbon |

| Stereochemistry | trans-diol formation | trans-diol formation |

Source: General principles of epoxide reactivity. libretexts.org

Conformational Analysis and Energy Minimization Studies

The octahydropentalene core of the molecule is not rigid and can adopt various conformations. biomedres.us The cis-fused form of octahydropentalene is known to be flexible, undergoing pseudorotation, although this mobility is restricted by the ring fusion. biomedres.us The addition of the epoxide ring would further constrain the conformational landscape of the molecule.

Molecular Dynamics (MD) Simulations for Elucidating Dynamic Behavior

While quantum chemical calculations investigate static molecular properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. mdpi.comwustl.edudtu.dk An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. wustl.edu

For this compound, MD simulations could be used to:

Study its conformational dynamics in different solvent environments. nih.gov

Simulate the diffusion and transport properties of the molecule.

Investigate its interaction with other molecules, such as enzymes or reactants, providing insights into binding modes and intermolecular forces. mdpi.com

Observe the flexibility of the bicyclic ring system and the motions of the epoxide group over time.

These simulations typically employ classical force fields, which are sets of parameters and functions that describe the potential energy of the system. rsc.org

Prediction of Spectroscopic Parameters and Validation against Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of new compounds. arxiv.org Methods like DFT can be used to calculate NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR spectroscopy), and electronic transitions (UV-Vis spectroscopy). nih.govplos.org

The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, is a standard approach for predicting NMR chemical shifts with good accuracy. plos.org The predicted spectrum can be compared with an experimentally obtained spectrum to confirm the structure of the synthesized molecule. Any discrepancies between the predicted and experimental data can provide further insights into the molecular structure or indicate the presence of specific environmental effects not captured by the calculation. arxiv.orguva.nl

Table 3: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) (DFT/GIAO) | Hypothetical Experimental Shift (ppm) |

| C1 (epoxide) | 62.5 | 61.9 |

| C2 (epoxide) | 64.8 | 64.2 |

| C3 (bridgehead) | 45.3 | 44.8 |

| C4 | 28.1 | 27.9 |

| C5 | 30.5 | 30.1 |

Note: Data are hypothetical for illustrative purposes. The accuracy of prediction depends on the level of theory and basis set used. nih.gov

Role of 1,2 Epoxyoctahydropentalene As a Synthetic Intermediate

Building Block for Novel Polycyclic Scaffolds

The rigid bicyclic structure of 1,2-epoxyoctahydropentalene (B13763124) makes it an ideal starting point for the synthesis of novel polycyclic scaffolds, including both fused and bridged ring systems. The initial ring-opening of the epoxide introduces a functional group that can participate in subsequent intramolecular cyclization reactions.

The general strategy involves the reaction of this compound with a nucleophile that also contains a latent reactive site. Following the initial ring-opening, this latent site can be activated to react with another part of the octahydropentalene core, thereby forming a new ring. The stereochemistry of the newly formed ring is often dictated by the stereochemistry of the initial epoxide opening and the conformational constraints of the bicyclic system.

For instance, reaction with a nucleophile containing a tethered alkene, followed by an intramolecular cyclization event such as a radical cyclization or a Prins reaction, can lead to the formation of a third ring fused to the original pentalane skeleton. Similarly, the introduction of a suitable diene moiety could set the stage for an intramolecular Diels-Alder reaction, a powerful tool for the construction of complex polycyclic systems.

Below is a data table illustrating the potential synthesis of various polycyclic scaffolds from this compound.

| Entry | Nucleophile/Reagent(s) | Resulting Polycyclic Scaffold | Reaction Type | Plausible Yield (%) |

| 1 | Allylmagnesium bromide; then Grubbs' catalyst | Fused tricyclic system | Ring-opening/Ring-closing metathesis | 75 |

| 2 | (Z)-3-Iodoprop-2-en-1-ol, NaH; then AIBN, Bu3SnH | Fused tricyclic lactone | Ring-opening/Radical cyclization | 68 |

| 3 | 2-(Furan-2-yl)ethan-1-amine; then heat | Bridged tetracyclic system | Ring-opening/Intramolecular Diels-Alder | 55 |

| 4 | Malonic acid diethyl ester, NaH; then intramolecular Dieckmann condensation | Fused tricyclic β-keto ester | Ring-opening/Cyclization | 82 |

Precursor in the Synthesis of Architecturally Complex Organic Molecules

Beyond the construction of novel ring systems, this compound can serve as a crucial precursor in the total synthesis of architecturally complex organic molecules, including natural products and their analogues. The octahydropentalene core is a common motif in a variety of natural products, and the epoxide functionality provides a handle for introducing key stereocenters and functional groups.

The synthesis of such complex molecules often relies on a cascade of reactions initiated by the stereoselective opening of the epoxide ring. The resulting functionalized pentalane can then be elaborated through a series of carefully planned steps, including carbon-carbon bond formations, functional group interconversions, and further cyclizations, to build up the target molecule.

A hypothetical synthetic sequence towards a complex, natural product-like core could begin with the Lewis acid-catalyzed opening of this compound with an organocuprate to install a side chain with specific stereochemistry. Subsequent functional group manipulations on the newly introduced hydroxyl and the installed side chain could then enable the formation of additional rings or the introduction of further stereocenters.

The following table outlines a plausible multi-step transformation of this compound into a more complex molecular architecture.

| Step | Reagents and Conditions | Transformation | Intermediate/Product |

| 1 | Me₂CuLi, Et₂O, -78 °C | Ring-opening with methyl group | 2-Methyl-1-hydroxy-octahydropentalene |

| 2 | PCC, CH₂Cl₂ | Oxidation of alcohol to ketone | 2-Methyl-octahydropentalen-1-one |

| 3 | LDA, THF, -78 °C; then PhSeCl | α-Selenenylation of the ketone | 2-Methyl-2-phenylselanyl-octahydropentalen-1-one |

| 4 | H₂O₂, THF | Oxidative elimination to form enone | 2-Methyl-octahydropentalen-2-en-1-one |

| 5 | (CH₂=CH)₂CuLi, THF | 1,4-Conjugate addition | 2-Methyl-3-vinyl-octahydropentalen-1-one |

This sequence demonstrates how the initial epoxide can be transformed into a functionalized enone, a versatile intermediate for further synthetic elaborations, such as Michael additions and annulation reactions, to construct highly substituted and stereochemically rich molecules.

Future Research Perspectives and Methodological Advancements

Development of Novel Asymmetric Synthesis Routes for Enantiopure 1,2-Epoxyoctahydropentalene (B13763124)

The production of enantiomerically pure epoxides is crucial for applications in pharmaceuticals and agrochemicals, where a specific stereoisomer often dictates biological activity. While general methods for the asymmetric epoxidation of olefins are well-established, their application to the bicyclo[3.3.0]octane framework of this compound presents unique stereochemical challenges. nih.gov The concave and convex faces of the octahydropentalene core can lead to mixtures of diastereomers and enantiomers.

Future research will likely focus on the development of novel catalytic systems that can effectively differentiate between the prochiral faces of the precursor olefin, octahydropentalene. This could involve the design of new chiral catalysts, potentially based on transition metals or organocatalysts, that are tailored to the specific steric and electronic properties of the bicyclic substrate. The exploration of enzymatic catalysis, utilizing enzymes such as monooxygenases from microorganisms like Pseudomonas oleovorans, could also provide a highly selective and environmentally benign route to enantiopure this compound. nih.gov

Exploration of Unconventional Reactivity Patterns and Novel Chemical Transformations

The strained three-membered ring of the epoxide functional group in this compound is the key to its reactivity, primarily through ring-opening reactions. These reactions can be initiated by a variety of nucleophiles and electrophiles, leading to a diverse array of functionalized bicyclo[3.3.0]octane derivatives.

Future investigations will likely move beyond conventional ring-opening reactions to explore more unconventional reactivity. This could include:

Rearrangement Reactions: Investigating acid- or metal-catalyzed rearrangements of the epoxide to form novel bicyclic ketones or alcohols.

Intramolecular Reactions: Designing substrates where a tethered nucleophile can react intramolecularly with the epoxide, leading to the formation of more complex polycyclic systems.

Radical-mediated Transformations: Exploring the use of radical initiators to induce novel ring-opening and functionalization pathways.

A deeper understanding of these transformations will expand the synthetic utility of this compound as a building block for complex molecules.

Integration of Machine Learning and Artificial Intelligence for Predictive Chemistry in Epoxide Systems

The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research. In the context of this compound and other epoxide systems, these computational tools can be employed to:

Predict Reactivity and Selectivity: ML models can be trained on existing experimental data to predict the outcome of reactions, including regioselectivity and stereoselectivity, under various conditions. This can significantly reduce the number of experiments required to optimize a reaction.

Discover Novel Catalysts: AI algorithms can be used to design new catalysts with enhanced activity and selectivity for the asymmetric epoxidation of octahydropentalene.

Elucidate Reaction Mechanisms: Computational chemistry, guided by ML, can provide detailed insights into the transition states and intermediates of reactions involving this compound, helping to rationalize observed reactivity and guide the design of new experiments.

The integration of these in silico approaches will accelerate the pace of discovery and development in the chemistry of polycyclic epoxides.

Development of Scalable and Sustainable Synthetic Methodologies for Polycyclic Epoxides

For this compound and related polycyclic epoxides to find widespread application, the development of scalable and sustainable synthetic methods is paramount. Current laboratory-scale syntheses may not be economically viable or environmentally friendly for large-scale production.

Future research in this area will focus on:

Continuous Flow Chemistry: Transitioning from traditional batch processing to continuous flow reactors can offer improved safety, efficiency, and scalability.

Green Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives is a key aspect of sustainable chemistry.

Catalyst Recycling: Developing methods for the efficient recovery and reuse of expensive catalysts will be crucial for reducing costs and waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle of green chemistry.

By addressing these challenges, researchers can pave the way for the practical and responsible utilization of this compound and other valuable polycyclic epoxides in various fields.

Q & A

How can researchers design experiments to investigate the thermal stability of 1,2-Epoxyoctahydropentalene?

Methodological Answer:

- Experimental Design: Use differential scanning calorimetry (DSC) to measure decomposition temperatures under controlled heating rates (e.g., 5–20°C/min in inert atmosphere). Pair this with thermogravimetric analysis (TGA) to quantify mass loss and identify degradation intermediates.

- Data Validation: Replicate experiments across multiple batches to account for synthetic variability. Apply kinetic models (e.g., Flynn-Wall-Ozawa) to estimate activation energy, ensuring alignment with Arrhenius plots .

- Advanced Consideration: For time-resolved stability analysis, integrate isothermal TGA/DSC with spectroscopic techniques (FTIR or GC-MS) to track structural changes in real-time.

What analytical strategies resolve contradictions in reported reactivity of this compound with nucleophiles?

Methodological Answer:

- Hypothesis Testing: Systematically vary reaction conditions (solvent polarity, temperature, catalyst loading) to identify critical variables. For example, use polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to assess solvent effects on ring-opening kinetics.

- Statistical Analysis: Apply factorial design (e.g., 2^k designs) to isolate interactions between variables. Use ANOVA to determine significance of factors like temperature or pH .

- Advanced Approach: Employ computational chemistry (DFT calculations) to model transition states and compare theoretical vs. experimental regioselectivity outcomes.

How should researchers address discrepancies in spectroscopic data (e.g., NMR, IR) for this compound derivatives?

Methodological Answer:

-

Data Harmonization: Cross-validate spectra with synthetic protocols to rule out impurities. For NMR, use deuterated solvents with controlled pH and temperature to minimize shifts caused by aggregation or solvation effects.

-

Collaborative Verification: Share raw data (e.g., FID files for NMR) with independent labs to confirm peak assignments. Reference databases like SciFinder or Reaxys for benchmark spectra .

用它!帮你看懂文献数据图,更好描述实验结果00:17

-

Advanced Resolution: Utilize 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals, particularly in complex bicyclic systems.

What longitudinal study designs are suitable for evaluating environmental degradation pathways of this compound?

Methodological Answer:

- Field vs. Lab Studies: Conduct accelerated aging tests (e.g., UV exposure in climate chambers) to simulate long-term environmental effects. Pair with field samples from diverse ecosystems to validate lab predictions.

- Time-Series Analysis: Collect data at intervals (e.g., 0, 3, 6, 12 months) and use structural equation modeling (SEM) to model degradation pathways, accounting for mediator variables like microbial activity or pH .

- Advanced Integration: Apply machine learning to predict degradation products based on molecular descriptors and environmental parameters (e.g., humidity, temperature).

How can researchers ensure robust statistical interpretation of toxicological data for this compound?

Methodological Answer:

- Power Analysis: Predefine sample sizes using pilot data to ensure sufficient statistical power (α = 0.05, β = 0.20). Avoid Type I/II errors by adjusting for multiple comparisons (Bonferroni correction) .

- Dose-Response Modeling: Fit data to logistic or probit models to estimate LD50/LC50 values. Validate with bootstrap resampling to assess confidence intervals.

- Advanced Critique: Use meta-analysis to reconcile conflicting studies, weighting results by study quality (e.g., OECD guideline compliance) and experimental rigor .

What protocols mitigate bias in synthesizing and characterizing novel derivatives of this compound?

Methodological Answer:

- Blinded Synthesis: Assign coding to reaction batches to prevent confirmation bias during characterization. Use automated platforms (e.g., robotic liquid handlers) for reproducible reagent dispensing.

- Third-Party Validation: Partner with external labs for independent replication of key findings, particularly for high-impact claims (e.g., catalytic activity) .

- Advanced Transparency: Publish full synthetic procedures, including failed attempts, in supplementary materials to inform reproducibility efforts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.